N(1),N(8)-bis(coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid. It has a role as a plant metabolite. It is an enamide, a polyphenol, a secondary amino compound and a secondary carboxamide. It derives from a spermidine and a trans-4-coumaric acid. It is a conjugate base of a N(1),N(8)-bis(coumaroyl)spermidine(1+).
N1,N10-Bis(p-coumaroyl)spermidine
CAS No.: 114916-05-1
Cat. No.: VC21269934
Molecular Formula: C25H31N3O4
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114916-05-1 |
|---|---|
| Molecular Formula | C25H31N3O4 |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide |
| Standard InChI | InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ |
| Standard InChI Key | QYBCBMVQSCJMSA-VOMDNODZSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O |
| SMILES | C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
N1,N10-Bis(p-coumaroyl)spermidine, also referred to as N(1),N(8)-bis(coumaroyl)spermidine in some nomenclature systems, consists of a spermidine backbone with two p-coumaroyl groups attached to the terminal nitrogen atoms. The compound demonstrates the characteristic structural features of both polyamines and hydroxycinnamic acid derivatives.
Structural Composition
The compound is structurally composed of spermidine with its primary amino groups acylated by trans-coumaric acid, resulting in a complex molecule that functions as a secondary amino compound, an enamide, a polyphenol, and a secondary carboxamide. This unique structural arrangement contributes to its biological activities in plant systems.
Physical and Chemical Properties
The physical and chemical properties of N1,N10-Bis(p-coumaroyl)spermidine are summarized in Table 1, which provides essential information for researchers working with this compound.
The compound's relatively high molecular weight and the presence of multiple functional groups, including hydroxyl groups from the coumaroyl moieties, contribute to its physical properties and potential for intermolecular interactions.
Nomenclature and Identifiers
Synonyms
N1,N10-Bis(p-coumaroyl)spermidine is known by several synonyms in scientific literature and chemical databases, reflecting variations in naming conventions and structural interpretations.
Database Identifiers
| Database | Identifier | Source |
|---|---|---|
| PubChem CID | 15270795 | |
| ChEBI ID | CHEBI:85530 | |
| HMDB ID | HMDB0033469 | |
| KEGG ID | C21169 | |
| Wikidata | Q27158625 |
Biological Role and Significance
Plant Metabolism
N1,N10-Bis(p-coumaroyl)spermidine serves as an important plant metabolite, playing significant roles in various metabolic pathways . The compound has been reported to occur naturally in Aphelandra tetragona, suggesting its presence across multiple plant species .
Functional Characteristics
The compound is functionally related to both spermidine and trans-4-coumaric acid, inheriting properties from both precursor molecules . This dual heritage contributes to its unique chemical behavior and biological activities. As a conjugate base of N(1),N(8)-bis(coumaroyl)spermidine(1+), it participates in acid-base chemistry relevant to biological systems .
Synthesis and Production
Chemical Synthesis
The synthesis of N1,N10-Bis(p-coumaroyl)spermidine involves the condensation of spermidine with trans-coumaric acid under specific reaction conditions. This process requires careful control to ensure the selective acylation of the terminal amino groups while maintaining the stereochemistry of the coumaroyl moieties.
Research Applications
Phytochemical Studies
As a significant plant metabolite, N1,N10-Bis(p-coumaroyl)spermidine serves as an important target compound in phytochemical studies investigating the secondary metabolite profiles of various plant species . Its presence can provide insights into plant taxonomy, evolutionary relationships, and adaptive biochemical pathways.
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